5-[4-(3,3-Dimethyl-1-piperazinyl)phenyl]-2-(5-methyl-1H-indol-4-yl)-4-oxazolecarboxamide
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Overview
Description
5-[4-(3,3-Dimethyl-1-piperazinyl)phenyl]-2-(5-methyl-1H-indol-4-yl)-4-oxazolecarboxamide is a complex organic compound featuring a combination of piperazine, indole, and oxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(3,3-Dimethyl-1-piperazinyl)phenyl]-2-(5-methyl-1H-indol-4-yl)-4-oxazolecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the synthesis of the indole and oxazole components. These intermediates are then coupled under specific conditions to form the final compound.
Piperazine Derivative Synthesis: The piperazine moiety can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
Indole Derivative Synthesis: Indole derivatives are often synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes.
Oxazole Derivative Synthesis: Oxazole derivatives can be synthesized through cyclodehydration reactions of α-acylamino ketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the oxazole ring, potentially leading to the formation of reduced oxazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are used under conditions such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield indole-2,3-dione derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
5-[4-(3,3-Dimethyl-1-piperazinyl)phenyl]-2-(5-methyl-1H-indol-4-yl)-4-oxazolecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety is known to bind with high affinity to various receptors, influencing signaling pathways and biological processes . The piperazine and oxazole components may also contribute to its overall biological activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Piperazine Derivatives: Compounds such as aripiprazole and quetiapine contain the piperazine ring and are used in various therapeutic applications.
Oxazole Derivatives: Compounds like oxaprozin and oxazepam feature the oxazole ring and are known for their pharmacological effects.
Uniqueness
The uniqueness of 5-[4-(3,3-Dimethyl-1-piperazinyl)phenyl]-2-(5-methyl-1H-indol-4-yl)-4-oxazolecarboxamide lies in its combination of three distinct moieties, each contributing to its overall biological activity and potential therapeutic applications. This multi-functional nature allows it to interact with multiple molecular targets, making it a versatile compound in medicinal chemistry.
Properties
Molecular Formula |
C25H27N5O2 |
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Molecular Weight |
429.5 g/mol |
IUPAC Name |
5-[4-(3,3-dimethylpiperazin-1-yl)phenyl]-2-(5-methyl-1H-indol-4-yl)-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C25H27N5O2/c1-15-4-9-19-18(10-11-27-19)20(15)24-29-21(23(26)31)22(32-24)16-5-7-17(8-6-16)30-13-12-28-25(2,3)14-30/h4-11,27-28H,12-14H2,1-3H3,(H2,26,31) |
InChI Key |
XSLUZOLUJPDNGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC=C2)C3=NC(=C(O3)C4=CC=C(C=C4)N5CCNC(C5)(C)C)C(=O)N |
Origin of Product |
United States |
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